REACTION_CXSMILES
|
[NH2:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]([Cl:12])[C:3]=1[N+:13]([O-])=O.S([O-])([O-])(=O)=O.[Mg+2].[H][H]>[Pt].C(OCC)(=O)C>[NH2:13][C:3]1[C:4]([Cl:12])=[N:5][C:6]2[C:11]([C:2]=1[NH2:1])=[CH:10][CH:9]=[CH:8][CH:7]=2 |f:1.2|
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Name
|
|
Quantity
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5 g
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Type
|
reactant
|
Smiles
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NC1=C(C(=NC2=CC=CC=C12)Cl)[N+](=O)[O-]
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
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[Pt]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
FILTRATION
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Details
|
The resulting mixture was filtered
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Type
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CUSTOM
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Details
|
the solvent was removed at reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC2=CC=CC=C2C1N)Cl
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |